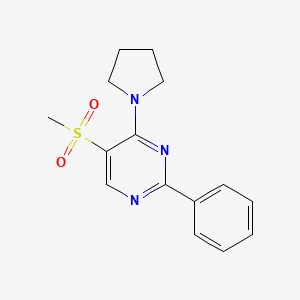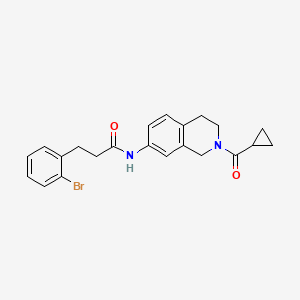
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone, also known as MPPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPPS is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These efforts involve reacting precursors with active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through various reactivity studies. Such compounds have demonstrated high antibacterial activities in evaluations, highlighting their potential in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Advancements in Organic Synthesis
In organic synthesis, Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone derivatives have been utilized as efficient organocatalysts. For instance, a derivative was shown to catalyze the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity. This application underscores the role of such sulfones in facilitating complex chemical reactions with precise control over the outcomes (Singh et al., 2013).
Development of Analytical Methods
The generation of broad specificity antibodies for sulfonamide antibiotics led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. This approach utilized immunoreagents to achieve selectivity against a wide range of sulfonamide antibiotic congeners, demonstrating the versatility of sulfonamide-based compounds in enhancing analytical methodologies (Adrián et al., 2009).
Exploration of Chemical Properties
Studies on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of amino keto sulfones have provided valuable insights into the reactivity and potential applications of sulfone derivatives. This research not only expands the chemical repertoire of sulfone-based compounds but also illustrates their utility in generating a diverse array of heterocyclic compounds (Benetti et al., 2002).
Investigation into Molecular Structures
The structural characterization of metal complexes containing sulfonamide derivatives has opened new avenues for exploring the coordination chemistry of sulfone-based ligands. Such studies not only deepen our understanding of the molecular structures and bonding patterns of these complexes but also pave the way for their potential applications in catalysis, material science, and beyond (Sousa et al., 2001).
Propriétés
IUPAC Name |
5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNUHUTXIARMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)


![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

carboxamide](/img/structure/B2696225.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2696226.png)


![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)

![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)
